2-Hexyl-2H-1,2,3-benzotriazole

Description

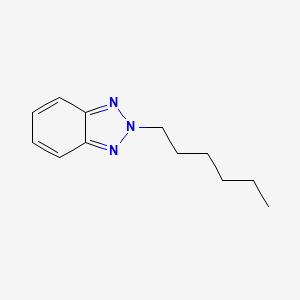

Structure

3D Structure

Properties

IUPAC Name |

2-hexylbenzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3/c1-2-3-4-7-10-15-13-11-8-5-6-9-12(11)14-15/h5-6,8-9H,2-4,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIGIMNMVICQGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1N=C2C=CC=CC2=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hexyl 2h 1,2,3 Benzotriazole and Its Functionalized Derivatives

Foundational Synthetic Routes to the Benzotriazole (B28993) Core

The construction of the benzotriazole scaffold is the initial and crucial step in the synthesis of its N-substituted derivatives.

Cyclocondensation Approaches from o-Phenylenediamines

The most common and established method for synthesizing the benzotriazole core is the cyclocondensation of o-phenylenediamines. ijariie.comgsconlinepress.comijcrt.org This process typically involves the diazotization of one of the amino groups of o-phenylenediamine (B120857) with a nitrosating agent, followed by an intramolecular cyclization.

A standard procedure involves reacting o-phenylenediamine with sodium nitrite (B80452) in the presence of an acid, such as acetic acid. ijariie.comijcrt.orgjocpr.com The reaction proceeds through the formation of a monodiazonium intermediate, which then undergoes spontaneous cyclization to yield 1H-benzotriazole. ijariie.comgsconlinepress.com The reaction is often initiated by heating the reagents together. gsconlinepress.comijcrt.org

The general reaction is as follows:

o-phenylenediamine is dissolved in a suitable solvent, often a mixture of glacial acetic acid and water. ijariie.com

The solution is cooled, and an aqueous solution of sodium nitrite is added gradually, leading to an exothermic reaction. ijariie.com

Upon cooling, the benzotriazole product crystallizes and can be collected by filtration. ijariie.com

Alternative Established Synthetic Pathways for Benzotriazole

While cyclocondensation of o-phenylenediamines is the predominant route, other pathways to the benzotriazole core exist. One such method involves the hydrolysis of an acylated or aroylated benzotriazole, which is itself prepared by the action of nitrous acid on the corresponding mono-acylated or mono-aroylated o-phenylenediamine. ijcrt.orggsconlinepress.com Another approach involves the 1,3-dipolar cycloaddition of azides and arynes, which can be generated from o-(trimethylsilyl)aryl triflates. jocpr.com

Regioselective N-Alkylation Strategies for 2H-Substitution

The N-alkylation of the benzotriazole ring is a critical step that can lead to a mixture of 1-substituted and 2-substituted isomers. gsconlinepress.comijcrt.org The inherent tautomerism of the benzotriazole ring, existing as benzenoid and quinoid-like forms, makes achieving high regioselectivity for the desired N2-isomer challenging. rsc.org While the 1H-tautomer is generally more stable and predominates, specific reaction conditions can favor the formation of the 2H-isomer. gsconlinepress.comijcrt.org

Methods for Introducing Alkyl Moieties at the N2 Position

Achieving selective N2-alkylation often requires specific catalysts or reaction conditions to overcome the natural preference for N1-alkylation. Most conventional alkylation reactions of benzotriazole with alkyl halides using bases like sodium hydroxide (B78521) or potassium carbonate tend to yield the 1-alkylbenzotriazole as the major product. ijariie.com

However, recent research has focused on developing methods that favor the formation of the 2-alkyl-2H-benzotriazole isomer. For instance, a highly N2-selective alkylation of benzotriazoles with cyclohexanones has been developed using scandium triflate (Sc(OTf)₃) as a catalyst. rsc.org This method provides a direct route to N2-alkylated benzotriazoles with high yields and excellent regioselectivity. rsc.org

Another strategy involves the use of metalloporphyrin catalysts. It has been demonstrated that Ir(III) pentafluorophenyl-substituted porphyrin can selectively promote the N2-alkylation of benzotriazole with α-diazoacetates. acs.orgnih.gov

Development of Solvent-Free N-Alkylation Techniques

In a move towards more environmentally benign synthetic methods, solvent-free N-alkylation techniques have been developed. These methods often provide high regioselectivity and good to excellent yields.

One notable solvent-free method for the regioselective N-alkylation of benzotriazole involves the use of silica (B1680970) (SiO₂), potassium carbonate (K₂CO₃), and tetrabutylammonium (B224687) bromide (TBAB) under thermal or microwave conditions. ijariie.comgsconlinepress.comjocpr.com While this specific protocol has been reported to yield 1-alkyl benzotriazoles with high selectivity, it highlights the potential of solvent-free approaches in this area. ijariie.comgsconlinepress.comjocpr.com

The use of basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH), has also been explored for the N-alkylation of benzotriazole under solvent-free conditions. tandfonline.com This method has been shown to be efficient for the N-alkylation of benzotriazole with various alkyl halides at room temperature, although it produces a mixture of N1 and N2 isomers. tandfonline.com

Targeted Synthesis of Functionalized 2-Hexyl-2H-1,2,3-benzotriazole Monomers

The synthesis of functionalized this compound monomers is of particular interest for their incorporation into polymers, imparting properties such as UV stability. These monomers often contain a polymerizable group, such as a vinyl or acryloyl moiety.

A synthetic route to a functionalized monomer, 4,7-dibromo-2-hexyl-2H-benzo[d] ijariie.comgsconlinepress.comCurrent time information in Bangalore, IN.-triazole, has been reported. mdpi.com The synthesis starts with the alkylation of commercially available benzotriazole with hexyl bromide in the presence of potassium tert-butoxide to yield this compound. mdpi.com This intermediate is then brominated using bromine in the presence of hydrobromic acid and acetic acid to afford the desired dibrominated monomer. mdpi.com

Similarly, the synthesis of 2-(2-hydroxy-5-vinylphenyl)-2H-benzotriazole has been achieved through a multi-step process starting from o-nitroaniline. researchgate.net This process involves diazotization, coupling with an appropriate phenol (B47542), reduction of the resulting azo dye, and subsequent chemical modifications to introduce the vinyl group. researchgate.net Such monomers can then be homopolymerized or copolymerized with other monomers like styrene (B11656) or methyl methacrylate. researchgate.net

The synthesis of π-conjugated polymers containing benzotriazole units often involves the preparation of specific monomers, such as 5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole, which can then be polymerized via methods like palladium-catalyzed direct C-H cross-coupling polycondensation. mdpi.com

Preparation of Halogenated this compound Derivatives

Halogenation of the this compound core is a common strategy to create reactive sites for subsequent cross-coupling reactions. A key example is the synthesis of 4,7-dibromo-2-hexyl-2H-benzo[d]1,2,3-triazole.

The synthesis begins with the bromination of 2-hexyl-2H-benzotriazole. nih.govmdpi.com This reaction typically employs a brominating agent to introduce bromine atoms at the 4 and 7 positions of the benzotriazole ring. nih.govmdpi.com The resulting compound, 4,7-dibromo-2-hexyl-2H-benzo[d]1,2,3-triazole, is a versatile monomer for polymerization. nih.gov

A detailed synthesis involves the bromination of benzotriazole, which yields a transparent liquid identified as 4,7-dibromo-2-hexyl-2H-benzo[d]1,2,3-triazole with a reported yield of 73%. nih.govmdpi.com The structure of this compound has been confirmed using proton and carbon nuclear magnetic resonance (NMR) spectroscopy. nih.govmdpi.com

Another related halogenated derivative is 2-(6-Bromohexyl)-4,7-bis(5-bromothiophen-2-yl)-2H-benzo[d] nih.govCurrent time information in Bangalore, IN.mdpi.comtriazole. This compound is synthesized by treating 2-(6-Bromohexyl)-4,7-di(thiophen-2-yl)-2H-benzo[d] nih.govCurrent time information in Bangalore, IN.mdpi.comtriazole with N-bromosuccinimide (NBS) in dimethylformamide (DMF). The reaction is carried out in the dark at room temperature and yields the desired product as a bright-yellow solid after purification. electrochemsci.org

Table 1: Synthesis of Halogenated this compound Derivatives

| Product Name | Starting Material | Reagents and Conditions | Yield | Reference |

| 4,7-dibromo-2-hexyl-2H-benzo[d]1,2,3-triazole | 2-hexyl-2H-benzotriazole | Brominating agent | 73% | nih.govmdpi.com |

| 2-(6-Bromohexyl)-4,7-bis(5-bromothiophen-2-yl)-2H-benzo[d] nih.govCurrent time information in Bangalore, IN.mdpi.comtriazole | 2-(6-Bromohexyl)-4,7-di(thiophen-2-yl)-2H-benzo[d] nih.govCurrent time information in Bangalore, IN.mdpi.comtriazole | N-bromosuccinimide (NBS), Dimethylformamide (DMF), Room Temperature, Dark | 77% | electrochemsci.org |

Synthesis of Hexyl-Linked 2H-Benzotriazole Units for Polymerization

To create polymers with specific functionalities, hexyl-linked 2H-benzotriazole units are synthesized. These monomers often incorporate other heterocyclic systems to fine-tune the electronic properties of the final polymer. An example is the synthesis of 2-(6-(2,5-bis(5-methylthiophen-2-yl)-1H-pyrrol-1-yl)hexyl)-4,7-di(thiophen-2-yl)-2H-benzo[d] nih.govCurrent time information in Bangalore, IN.mdpi.comtriazole. metu.edu.tryok.gov.tr

The synthesis of such complex monomers involves multi-step procedures. For instance, three new monomers, including the one mentioned above and its analogues, were synthesized and subsequently electropolymerized to study their electrochromic properties. metu.edu.tryok.gov.tr These monomers combine the electron-accepting nature of the benzotriazole unit with the electron-donating properties of the di(thienyl)pyrrole moiety, linked by a flexible hexyl chain. This molecular design allows for the creation of donor-acceptor polymers with interesting optical and electrochemical characteristics. metu.edu.tr

Polymerization Techniques Employing this compound Derivatives as Monomers

The functionalized this compound derivatives serve as building blocks for the synthesis of conjugated polymers. Palladium-catalyzed cross-coupling reactions are the most prevalent methods for this purpose.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Stille, Kumada-Corriu Couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, which are essential for constructing the backbones of conjugated polymers.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. It is a widely used method for synthesizing polymers from benzotriazole-based monomers. nih.govmdpi.com For example, dibromo benzotriazole derivatives can be reacted with fluorene-based diboronic acid esters in the presence of a tetrakis(triphenylphosphine)palladium(0) catalyst under microwave conditions to yield copolymers. mdpi.com The Suzuki-Miyaura catalyst-transfer polymerization (SCTP) has emerged as a versatile method for preparing well-defined conjugated polymers with control over molecular weight and dispersity. rsc.orgbohrium.comacs.orgacs.org This technique has been successfully applied to the polymerization of benzotriazole monomers. acs.orgacs.org The use of dialkylbiarylphosphine palladium catalysts has been shown to enable the chain-growth polymerization of benzotriazole, offering control over the polymer's molecular weight. acs.orgacs.org

Stille Coupling: This reaction couples an organotin compound with an organohalide. It has been employed to synthesize various benzotriazole-containing polymers. For instance, two benzodithiophene–benzotriazole-based polymers were synthesized via a palladium-catalyzed Stille coupling reaction. beilstein-journals.orgchalmers.se In another study, a novel donor-acceptor monomer based on selenophene (B38918) and benzotriazole was synthesized through a Stille coupling reaction with a near-quantitative yield. tandfonline.com This monomer was then polymerized both electrochemically and chemically. tandfonline.com Copolymers have also been prepared by the Stille coupling of distannylated benzo[1,2-b:4,5-b']dithiophene monomers with a dicyano-substituted benzotriazole monomer. rsc.org

Kumada-Corriu Coupling: While less common for this specific class of monomers in the provided literature, the Kumada-Corriu coupling, which uses a Grignard reagent and an organohalide, is another established palladium-catalyzed cross-coupling reaction for polymer synthesis.

Table 2: Palladium-Catalyzed Polymerization of this compound Derivatives

| Polymerization Method | Monomers | Catalyst System | Key Findings | Reference |

| Suzuki Coupling | Dibromo benzotriazole derivatives, Fluorene (B118485) diboronic acid ester | Tetrakis(triphenylphosphine)palladium(0) | Synthesis of fluorene-based copolymers | mdpi.com |

| Suzuki-Miyaura Catalyst-Transfer Polymerization | Benzotriazole monomers | Dialkylbiarylphosphine palladium catalysts | Controlled molecular weight and narrow dispersity | acs.orgacs.org |

| Stille Coupling | Benzodithiophene and benzotriazole monomers | Pd₂(dba)₃ / P(o-tolyl)₃ | Synthesis of high bandgap polymers for photovoltaic applications | beilstein-journals.orgchalmers.se |

| Stille Coupling | Selenophene and benzotriazole monomers | Palladium catalyst | High yield synthesis of a donor-acceptor monomer | tandfonline.com |

Direct C-H Cross-Coupling Polycondensation Methods

Direct C-H cross-coupling polycondensation is a more atom-economical and environmentally friendly approach to polymer synthesis, as it avoids the pre-functionalization of one of the monomers with organometallic reagents. mdpi.comdntb.gov.uaresearchgate.netnih.govnih.gov This method directly couples C-H bonds with C-X (where X is a halide) bonds.

A series of donor-π-acceptor conjugated polymers containing benzotriazole units have been successfully synthesized via palladium-catalyzed direct C-H cross-coupling polycondensation. mdpi.comdntb.gov.uaresearchgate.netnih.govnih.gov In a typical procedure, a 5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole is reacted with various thiophene (B33073) derivatives. mdpi.comnih.gov The reaction is carried out using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst, with silver carbonate (Ag₂CO₃) as an oxidant, potassium carbonate (K₂CO₃) as a base, and pivalic acid (PivOH) as an additive. mdpi.comnih.gov This method offers a straightforward route to structurally controllable polymers and has been shown to be effective for the copolymerization of electron-deficient benzotriazoles with electron-rich thiophene derivatives. mdpi.com The resulting polymers have shown promise as lighting emitters for OLEDs. mdpi.comresearchgate.netnih.gov

Structural Elucidation and Tautomeric Considerations of 2 Hexyl 2h 1,2,3 Benzotriazole

Analysis of Benzotriazole (B28993) Tautomerism: 1H- vs. 2H-Isomers and Their Equilibrium

Benzotriazole inherently exhibits prototropic tautomerism, existing as two primary isomers: 1H-benzotriazole and 2H-benzotriazole. clockss.orgresearchgate.net The 1H-tautomer is characterized by a hydrogen atom on one of the outer nitrogen atoms (N1), resulting in a benzenoid structure, while the 2H-tautomer has the proton on the central nitrogen atom (N2), leading to a quinoid-like form. researchgate.net

The equilibrium between these two tautomers is a dynamic process influenced by the surrounding environment, including the phase (solid, liquid, or gas), solvent polarity, and temperature. psu.eduijariie.com In the solid state and in solution, the 1H-isomer is predominantly favored. ru.nlguidechem.comacs.org This preference is largely attributed to the greater aromaticity and higher dipole moment of the 1H-form, which is stabilized by intermolecular interactions in condensed phases. psu.edu

Conversely, in the gas phase, the proportion of the 2H-tautomer increases, and at lower temperatures, it can even become the more stable form. psu.eduhhu.de Theoretical calculations have shown that the energy difference between the two tautomers is minimal, allowing for their interconversion. ijariie.comacs.org The inclusion of zero-point energy corrections in these calculations often shows a slight preference for the 1H tautomer. researchgate.net

Impact of Hexyl Substitution on Tautomeric Preferences and Conformational Dynamics

The introduction of a hexyl group at the N2 position locks the molecule into the 2H-tautomeric form, preventing the proton transfer that characterizes the unsubstituted parent molecule. This substitution simplifies the system by eliminating the tautomeric equilibrium, allowing for the specific study of the 2H-isomer's properties.

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

A suite of advanced spectroscopic techniques is employed to unequivocally confirm the structure of 2-Hexyl-2H-1,2,3-benzotriazole. Each method provides unique and complementary information about the molecule's connectivity, functional groups, molecular weight, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. In the ¹H-NMR spectrum of a related compound, 4,7-dibromo-2-hexyl-2H-benzo[d]1,2,3-triazole, the protons of the hexyl group exhibit characteristic signals. mdpi.com The methylene (B1212753) group attached to the nitrogen (N-CH₂) typically appears as a triplet, with other methylene and the terminal methyl groups appearing at distinct chemical shifts. mdpi.com The aromatic protons on the benzotriazole ring also provide specific signals that confirm the substitution pattern. mdpi.com

¹³C-NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbons in the benzotriazole ring are particularly informative for distinguishing between 1H- and 2H-isomers. researchgate.net For 2-alkyl substituted benzotriazoles, the chemical shifts of the angular carbons (C-3a and C-7a) are key identifiers. researchgate.net The carbons of the hexyl group will also show characteristic signals in the aliphatic region of the spectrum. mdpi.com

Table 1: Representative NMR Data for a 2-Hexyl-2H-benzotriazole Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.48 | s | H_BTz |

| ¹H | 4.83–4.80 | t | N-CH₂ |

| ¹H | 2.18–2.17 | t | –CH₂ |

| ¹H | 1.37–1.35 | m | 3 × –CH₂ |

| ¹H | 0.93–0.91 | t | –CH₃ |

| ¹³C | 143.7 | C_BTz | |

| ¹³C | 129.5 | C_BTz | |

| ¹³C | 110.0 | C_BTz | |

| ¹³C | 57.5 | N-CH₂ | |

| ¹³C | 31.1 | –CH₂ | |

| ¹³C | 31.0 | –CH₂ | |

| ¹³C | 26.2 | –CH₂ | |

| ¹³C | 22.4 | –CH₂ | |

| ¹³C | 13.9 | –CH₃ |

Data derived from 4,7-dibromo-2-hexyl-2H-benzo[d]1,2,3-triazole. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The spectrum will be dominated by C-H stretching vibrations from both the aromatic ring and the aliphatic hexyl chain, C=C stretching vibrations of the benzene (B151609) ring, and N=N stretching of the triazole ring. innspub.net The specific fingerprint region of the spectrum provides a unique pattern characteristic of the 2-hexyl substituted 2H-benzotriazole structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is crucial for determining the molecular weight of the compound and providing clues about its structure through fragmentation analysis. The molecular ion peak in the mass spectrum of this compound will correspond to its exact molecular mass.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. The 1H- and 2H-tautomers of benzotriazole have distinct UV absorption spectra. researchgate.netrsc.org The 2H-tautomer typically exhibits a single main absorption band, whereas the 1H-tautomer can show two. researchgate.net For this compound, the spectrum is expected to be characteristic of the 2H-benzotriazole chromophore. Studies on related 2(2-hydroxyphenyl)2H-benzotriazoles show strong UV absorption, which is influenced by substituents on the benzotriazole ring. tandfonline.com The electronic origin of 2H-benzotriazole has been observed around 286.4 nm. ru.nl

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1H-benzotriazole |

| 2H-benzotriazole |

| 4,7-dibromo-2-hexyl-2H-benzo[d]1,2,3-triazole |

| 2-(trimethylsilylmethyl)-benzotriazole |

| 2-(trimethoxysilylmethyl)-benzotriazole |

Crystallographic Studies of 2H-Benzotriazole Derivatives (e.g., X-ray Diffraction)

X-ray diffraction analysis is a powerful technique for determining the precise three-dimensional structure of crystalline solids, providing detailed information on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not publicly available, numerous studies on other 2-alkyl and 2-aryl-2H-benzotriazole derivatives provide a clear picture of the structural characteristics of this class of compounds.

Research has confirmed that the 2H-benzotriazole core itself is an essentially planar, bicyclic aromatic system. sapub.orgasianpubs.org The key structural variable in these molecules is the conformation adopted around the N(2)-C(substituent) bond. The orientation of the substituent group relative to the planar benzotriazole ring is largely dictated by steric and electronic effects.

In the case of 2-alkyl derivatives, such as 3-(2H-benzotriazol-2-yl)-2-methylpropanamide, the flexible alkyl chain can adopt various conformations. The torsion angle between the amide group and the 2H-benzotriazol-2-yl residue in this compound was found to be 59.7(1)°. iucr.org For this compound, the flexible hexyl chain would be expected to adopt a low-energy, staggered conformation, with its influence on the planarity of the core benzotriazole ring being minimal. The crystal packing would likely be governed by van der Waals forces and potential weak C-H···N interactions. iucr.org

Below are tables summarizing crystallographic data from representative 2H-benzotriazole derivatives, which serve as models for understanding the structure of this compound.

Table 1: Crystallographic Data for Selected 2H-Benzotriazole Derivatives

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 2-Phenyl-2H-benzotriazole | C₁₂H₉N₃ | Orthorhombic | Pnma | nih.gov |

| 2-(2,4-Dimethylphenyl)-2H-benzotriazole | C₁₄H₁₃N₃ | Orthorhombic | P2₁2₁2₁ | nih.gov |

| 3-(2H-Benzotriazol-2-yl)-2-methylpropanamide | C₁₀H₁₂N₄O | Monoclinic | P2₁/c | iucr.org |

| 2-(2H-benzotriazole-2-yl)acetic acid | C₈H₇N₃O₂ | Monoclinic | C2/c | sapub.org |

Table 2: Torsion Angles in 2-Substituted-2H-Benzotriazole Derivatives

| Compound | Torsion Angle Description | Angle (°) | Reference |

|---|---|---|---|

| 2-Phenyl-2H-benzotriazole | Twist between benzotriazole and phenyl rings | 1.1(2) | nih.gov |

| 2-(2,4-Dimethylphenyl)-2H-benzotriazole | Twist between benzotriazole and dimethylphenyl rings (N1-N2-C7-C8) | 48.12(6) | nih.gov |

| 3-(2H-Benzotriazol-2-yl)-2-methylpropanamide | Between amide group and 2H-benzotriazol-2-yl residue (C1-C2-C3-N) | 59.7(1) | iucr.org |

Computational and Theoretical Investigations of 2 Hexyl 2h 1,2,3 Benzotriazole

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for understanding the molecular properties and reactivity of chemical compounds. For 2-Hexyl-2H-1,2,3-benzotriazole, these computational methods provide deep insights into its geometry, electronic structure, and energetic properties.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. researchgate.net DFT calculations, particularly using the B3LYP functional, have been employed to optimize the molecular geometry of benzotriazole (B28993) derivatives. nih.govscirp.org These studies help in determining bond lengths, bond angles, and dihedral angles of the molecule in its most stable conformation. For instance, in a study of related benzothiazole (B30560) derivatives, DFT at the B3LYP/6-31+G(d, p) level was used to characterize the optimized geometry, revealing typical bond lengths and angles. nih.gov The structural parameters obtained from such calculations are often in good agreement with experimental data, providing a reliable model of the molecular structure. researchgate.net

The electronic structure of benzotriazole derivatives is also extensively studied using DFT. These calculations provide information about the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. researchgate.net The electronic properties of donor-acceptor copolymers containing benzotriazole units have been investigated using DFT to understand their potential in organic electronics. mdpi.com Such studies often focus on how modifications to the chemical structure, like the introduction of different functional groups, can tune the electronic properties of the material. mdpi.com

Ab Initio Methods for Energy and Property Predictions

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are also utilized for studying benzotriazole derivatives. These methods, including Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2), provide accurate predictions of molecular energies and properties. researchgate.net For example, ab initio calculations have been used to investigate the tautomeric equilibrium of benzotriazole, revealing the relative stabilities of the 1H- and 2H-tautomers. researchgate.net While HF and MP2 methods can sometimes give differing preferences for the most stable tautomer, higher-level methods like coupled cluster theory, often in conjunction with zero-point energy corrections, can provide a more definitive answer. researchgate.net These high-level calculations are crucial for obtaining accurate energy differences and understanding the fundamental properties of the molecule.

Analysis of Electronic Properties

The electronic properties of this compound are key to understanding its reactivity and potential applications. Various computational analyses are performed to elucidate these properties in detail.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.commdpi.com The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and electronic transitions. rsc.org

For benzotriazole derivatives, FMO analysis is often performed using DFT calculations. mdpi.comsemanticscholar.org These studies reveal how the HOMO and LUMO energy levels are affected by the molecular structure. For instance, in donor-acceptor copolymers containing benzotriazole, the introduction of different donor units can finely tune the HOMO and LUMO levels, thereby altering the material's band gap and optical properties. nih.gov A smaller HOMO-LUMO gap generally indicates a more reactive molecule that is more easily excitable.

Below is a hypothetical data table illustrating typical HOMO-LUMO energy values for a benzotriazole derivative, as would be obtained from DFT calculations.

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.10 |

| HOMO-LUMO Gap | 5.15 |

This table is for illustrative purposes and does not represent experimentally verified data for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack) using a color spectrum, typically with red indicating negative potential and blue indicating positive potential. uni-muenchen.deresearchgate.net

For benzotriazole derivatives, MEP analysis helps to identify the most reactive sites on the molecule. researchgate.netresearchgate.net The nitrogen atoms of the triazole ring are often found to be regions of high negative potential, making them likely sites for protonation or interaction with electrophiles. uni-muenchen.de The aromatic part of the molecule and the alkyl chain will show different electrostatic potential features. DFT calculations are commonly used to generate MEP maps, providing a visual guide to the molecule's reactivity. scirp.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.defaccts.dewisc.edu It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure representation. uni-muenchen.de

Theoretical Exploration of Photophysical Properties and Charge Transfer Mechanisms

Computational studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in elucidating the photophysical behavior of 2-substituted-2H-1,2,3-benzotriazole derivatives. While specific studies focusing solely on the 2-hexyl variant are limited, extensive research on related structures, particularly those used as UV absorbers and in conjugated polymers, provides a robust framework for understanding its properties.

The photostability of benzotriazoles is a key characteristic, often attributed to efficient non-radiative deactivation pathways. For instance, in hydroxylated benzotriazoles, excited-state intramolecular proton transfer (ESIPT) is a primary deactivation channel. nih.gov This process involves the transfer of a proton, which leads to a transient keto-type species that rapidly returns to the ground state via a conical intersection, dissipating the absorbed UV energy as heat. nih.gov Although this compound lacks the hydroxyl group necessary for ESIPT, the underlying principles of rapid internal conversion following photoexcitation are relevant to its function.

In polymers incorporating benzotriazole units, the photophysical properties are heavily influenced by intramolecular charge transfer (ICT) between electron-donating and electron-accepting moieties within the polymer backbone. mdpi.com For a molecule like this compound, the benzotriazole core acts as an electron-accepting unit. Theoretical models of related copolymers show that the Highest Occupied Molecular Orbital (HOMO) is typically delocalized along the conjugated backbone, while the Lowest Unoccupied Molecular Orbital (LUMO) is more localized on the benzotriazole unit. rsc.org This separation of frontier orbitals is characteristic of a charge-transfer transition upon photoexcitation.

DFT calculations on copolymers containing functionalized benzotriazole units have been used to predict their electronic and optical properties. These calculations help in understanding the absorption and emission spectra. For example, in fluorene-based copolymers with benzotriazole units, the low-energy absorption band is assigned to an ICT from the fluorene (B118485) (donor) to the benzotriazole (acceptor). mdpi.com The position and intensity of this band can be tuned by modifying the substituents on the benzotriazole ring. mdpi.comresearchgate.net The hexyl group, being an alkyl chain, is not part of the π-conjugated system and is expected to have a minimal direct effect on the electronic transitions, primarily influencing solubility and molecular packing. mdpi.combeilstein-journals.org

Quantum chemical calculations on similar systems have also highlighted the potential for deactivation through intersystem crossing, leading to the population of a triplet state. This pathway can compete with fluorescence and internal conversion, and its efficiency can be influenced by the molecular geometry and the presence of heavy atoms or specific functional groups.

A summary of theoretical data for related benzotriazole-containing copolymers, which provides insight into the expected electronic properties of systems containing the this compound moiety, is presented below.

| Polymer System | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Band Gap (eV) | Reference |

| Trimer of dTdCNBTz with carbazole | -5.6 | -3.73 | 1.87 | rsc.org |

| P(TBT-TBTh) (non-fluorinated) | -5.19 | -3.68 | 1.51 | ethernet.edu.et |

| P(TBT-F-TBTh) (di-fluorinated) | -5.44 | -3.86 | 1.58 | ethernet.edu.et |

This table is generated based on data from related complex polymer systems to illustrate the typical electronic properties of materials containing a benzotriazole core. The values are not directly for this compound but are indicative of the electronic behavior.

Conformational Analysis of the Hexyl Side Chain and its Influence on Electronic and Steric Effects

Computational modeling, such as DFT, allows for the investigation of the conformational landscape of the hexyl group. The rotation around the N-C bond connecting the hexyl chain to the triazole ring and the various gauche and anti conformations of the C-C bonds within the hexyl chain itself lead to a variety of possible spatial arrangements. These different conformations can influence how individual molecules pack in the solid state, which in turn affects the intermolecular electronic coupling and charge transport properties of the material. nih.gov

In polymers containing alkylated benzotriazole units, the steric hindrance caused by the alkyl chain can affect the planarity of the polymer backbone. mdpi.com For instance, DFT calculations on polymers with alkylthienyl side groups showed that these groups are twisted with respect to the main backbone, which limits their electronic involvement. rsc.org Similarly, the hexyl group on this compound will create a certain dihedral angle with respect to the benzotriazole plane. While this does not directly alter the intramolecular electronic transitions of the chromophore, it significantly impacts intermolecular interactions.

The length and branching of alkyl side chains have been shown to be a critical parameter for tuning the morphology of thin films. mdpi.com Linear alkyl chains, such as a hexyl group, can promote more ordered packing compared to bulkier, branched chains, potentially leading to enhanced charge carrier mobility in thin-film devices. mdpi.com Studies on benzodithiophene-benzotriazole copolymers have shown that even a change in the number of alkyl chains can significantly alter the solid-state aggregation and energetic properties of the polymers. beilstein-journals.org

Structural studies of similar compounds, such as 2-phenyl-2H-benzotriazole, have used X-ray diffraction and NMR to determine the conformation around the single bond connecting the substituent to the benzotriazole ring. mdpi.com These studies reveal a non-planar arrangement, with a significant twist between the two aromatic systems. A similar twisted conformation is expected for the hexyl group in this compound.

Characterization data for a closely related compound, 4,7-dibromo-2-hexyl-2H-benzo[d]1,2,3-triazole, provides experimental insight into the chemical environment of the hexyl chain.

| Proton NMR (¹H-NMR) Signals for Hexyl Chain | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| N-CH₂ | 4.83–4.80 | triplet | 7.4 |

| N-CH₂-CH₂ | 2.18–2.17 | triplet | 7.4 |

| 3 x -CH₂ - | 1.37–1.35 | multiplet | - |

| -CH₃ | 0.93–0.91 | triplet | 6.8 |

| Carbon NMR (¹³C-NMR) Signals for Hexyl Chain | Chemical Shift (ppm) |

| N-C H₂ | 57.5 |

| N-CH₂-C H₂ | 31.1 |

| -C H₂- | 31.0 |

| -C H₂- | 26.2 |

| -C H₂- | 22.4 |

| -C H₃ | 13.9 |

Data from reference mdpi.com. These values are for 4,7-dibromo-2-hexyl-2H-benzo[d]1,2,3-triazole and are expected to be very similar for this compound.

Advanced Applications of 2 Hexyl 2h 1,2,3 Benzotriazole in Materials Science

Organic Electronic and Optoelectronic Devices

The unique electronic structure of 2-hexyl-2H-1,2,3-benzotriazole derivatives makes them highly suitable for a range of optoelectronic applications, from energy generation in solar cells to light emission in diodes.

Organic Solar Cells (OSCs) and Photovoltaic Applications

In the field of organic photovoltaics, polymers incorporating this compound units are frequently used as either electron donor or acceptor materials in the active layer of bulk heterojunction (BHJ) solar cells. The performance of these devices is highly dependent on the design of the polymer backbone and the resulting nanoscale morphology of the active layer blend.

Donor-acceptor (D-A) copolymers are a cornerstone of modern OSC design. mdpi.com Researchers have successfully synthesized various copolymers by pairing benzotriazole (B28993) derivatives with electron-rich units like benzodithiophene (BDT), carbazole, and fluorene (B118485). For instance, copolymers based on a 2-ethylhexyl-2H-benzotriazole acceptor and different donor units (fluorene, carbazole, and silyl (B83357) fluorene) have been developed and tested in photovoltaic cells.

A notable advancement involves the synthesis of D1-A-D2-A type conjugated terpolymers, where a fluorinated 2-hexyl-2H-benzotriazole derivative serves as the acceptor (A) unit. In one study, two such terpolymers were created using dithienosilole (DTS) as one donor (D2) and different benzodithiophene units as the other donor (D1). These materials were used as the primary donor in BHJ cells with a fullerene acceptor (PC71BM). Optimization of the active layer led to significant power conversion efficiencies (PCEs), highlighting the effectiveness of this molecular design. The polymer known as P2, which featured didodecyloxy side chains on its BDT unit, achieved a PCE of 8.14%, attributed to superior nanoscale morphology, more efficient exciton (B1674681) dissociation, and higher hole mobility compared to its counterpart, P1.

Another approach involves using benzotriazole-based molecules as non-fullerene acceptors (NFAs). An A–D–C–D–A type NFA was synthesized with a 5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d] nih.govcsmres.co.ukrsc.orgtriazole central core (C). These NFAs were incorporated into conventional solar cell architectures, demonstrating the versatility of the benzotriazole unit.

| Polymer/Device Structure | Donor Unit(s) | Acceptor Unit | Fullerene Acceptor | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF |

| P1 | bis(undecyl)benzo[2,1-b:3,4-b']dithiophene & DTS | 6-fluoro-2-hexyl-2H-benzotriazole | PC71BM | 6.95% | 12.23 | 0.93 | 0.61 |

| P2 | didodecyloxy-benzo[1,2-b:4,5-b']dithiophene & DTS | 6-fluoro-2-hexyl-2H-benzotriazole | PC71BM | 8.14% | 14.08 | 0.85 | 0.68 |

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The tunable photophysical properties of polymers containing this compound make them promising candidates for the emissive layer in OLEDs. By carefully selecting the comonomers, the emission color and efficiency of the resulting polymer can be precisely controlled.

In one study, four D-π-A conjugated polymers were synthesized via a direct C-H cross-coupling reaction. nih.gov These polymers featured a 5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole unit as the acceptor and various thiophene (B33073) derivatives as the donor. Two of the polymers, P1 and P2, which possessed higher molecular weights and better fluorescent quantum efficiency, were successfully used as the light-emitting layer in OLEDs. The devices produced green and red light, respectively, demonstrating the potential of this class of materials in display and solid-state lighting technologies. The device architecture consisted of ITO/PEDOT:PSS/PTAA/polymer emitter/TPBi/LiF/Al. nih.govresearchgate.net

| Polymer | Donor Unit | Acceptor Unit | Emission Color | Max. EQE (%) |

| P1 | 3-octylthiophene | 5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole | Green | 0.07% |

| P2 | 2,2'-bithiophene | 5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole | Red | 0.14% |

Organic Field-Effect Transistors (OFETs)

The this compound moiety is also a key building block for semiconductors used in OFETs. The electron-deficient nature of the benzotriazole core makes it suitable for constructing both p-type and n-type charge transport materials. The solubility imparted by the hexyl group facilitates the formation of uniform, thin films required for OFET fabrication.

Researchers have synthesized fluorene-based donor-acceptor copolymers where 4,7-dibromo-2-hexyl-2H-benzo[d]1,2,3-triazole was used as a monomer. csmres.co.ukresearchgate.net The charge transport properties of these new macromolecules were evaluated by incorporating them into OFETs to assess their potential as active materials in organic electronics. csmres.co.ukresearchgate.net In other work, derivatives such as 4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d] nih.govcsmres.co.ukrsc.orgtriazole have been identified as excellent candidates for OFETs due to their combination of an electron-deficient core, synthetically versatile bromothiophene groups, and a solubilizing alkyl chain.

Studies on discrete benzotriazole molecules have shown high electron mobilities, reaching up to 10⁻² cm²V⁻¹s⁻¹, which underscores the potential for developing high-performance n-type OFETs based on this chemical scaffold. mdpi.com

Photodetectors

While specific research focusing exclusively on this compound for photodetectors is an emerging area, the fundamental properties of these materials make them highly promising for such applications. π-conjugated polymers based on benzotriazole are known to be suitable for various functional roles, including in photodetectors. nih.govresearchgate.net The same characteristics that are beneficial for organic solar cells—namely, strong light absorption, efficient charge generation, and good charge carrier mobility—are also the core requirements for a high-performance photodetector active layer. The ability to tune the absorption spectrum of D-A copolymers containing the benzotriazole unit would allow for the design of photodetectors sensitive to specific wavelengths of light, from the visible to the near-infrared range.

Functional Polymers and Conjugated Systems

The true strength of this compound in materials science lies in its incorporation into larger, functional polymer systems. Its role as a versatile acceptor unit allows for extensive molecular engineering.

Design and Synthesis of Donor-Acceptor (D-A) Type Copolymers and Oligomers

The synthesis of D-A copolymers and oligomers is a primary strategy for tuning the optoelectronic properties of organic materials. The this compound moiety serves as a powerful electron-accepting building block in this molecular architecture.

Design Principles:

Solubility: A key design consideration is ensuring processability. The 2-hexyl, 2-ethylhexyl, or 2-hexyldecyl side chain is attached to the nitrogen atom of the benzotriazole unit specifically to enhance solubility in common organic solvents, which is critical for creating device layers from solution. nih.gov

Electron Acceptor: The benzotriazole ring is inherently electron-deficient, making it an effective "acceptor" unit. This property is often enhanced by adding electron-withdrawing fluorine atoms to the benzene (B151609) ring of the core. nih.govmdpi.com

Tunable Properties: By pairing the benzotriazole acceptor with a variety of electron "donor" units, chemists can control the intramolecular charge transfer (ICT) characteristics of the polymer. This, in turn, dictates the material's band gap, absorption spectrum, and frontier molecular orbital energy levels (HOMO/LUMO). csmres.co.ukresearchgate.net Common donor units include fluorene, carbazole, thiophene, benzodithiophene (BDT), and dithienosilole (DTS). nih.govcsmres.co.uk

Synthesis Methods: The creation of these complex polymers relies on robust and efficient chemical reactions. Palladium-catalyzed cross-coupling reactions are the most widely used methods:

Suzuki Coupling: This reaction is used to form carbon-carbon bonds between a boronic acid or ester (often on the donor monomer) and a halide (typically on the benzotriazole monomer). csmres.co.ukresearchgate.net

Stille Coupling: This method involves the reaction of an organotin compound with an organohalide. It has been employed to create copolymers from stannylated donor monomers and brominated benzotriazole acceptor monomers.

Direct C-H Arylation/Polycondensation: A more recent and atom-economical method involves the direct coupling of a C-H bond on one monomer with a C-halide bond on another, eliminating the need for pre-functionalizing monomers with organometallic groups. nih.gov

These synthetic strategies provide a versatile toolbox for creating a vast library of functional polymers based on this compound, each tailored for specific high-performance applications in materials science.

Development of Materials with Tunable Emission and Absorption Properties

The ability to control the absorption and emission of light in a material is fundamental to the development of next-generation displays, sensors, and lighting technologies. The this compound unit serves as an effective electron-accepting component in donor-acceptor (D-A) type polymers, where its electronic properties can be systematically modified to tune the material's photophysical behavior.

Research has demonstrated that functionalizing the nitrogen at the N-2 position of the benzotriazole ring, for instance with a hexyl group, provides a powerful handle for modulating the optoelectronic characteristics of copolymers. nih.govresearchgate.net By combining 2-hexyl-2H-benzotriazole derivatives with various electron-donating (donor) units, scientists can fine-tune the intramolecular charge transfer (ICT) interactions within the polymer backbone. This tuning directly influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the absorption and emission wavelengths.

Table 1: Photophysical Properties of Polymers Incorporating Hexyl-Substituted Benzotriazole Derivatives

This table summarizes the emission characteristics of different polymers containing a hexyl-substituted benzotriazole unit, demonstrating the tunability for OLED applications.

| Polymer Name | Donor Unit | Acceptor Unit | Emission Color | Max. External Quantum Efficiency (EQE) |

| P1 | 3-octylthiophene | 5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole | Green | 0.07% nih.gov |

| P2 | 2,2'-bithiophene | 5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole | Red | 0.14% nih.gov |

Electrochromic Materials and Devices

Electrochromism is the phenomenon where a material undergoes a reversible change in color upon the application of an electrical potential. This property is the basis for technologies such as smart windows, auto-dimming mirrors, and low-power displays. The electron-accepting nature of the benzotriazole core makes its derivatives, including this compound, valuable components in electrochromic polymers.

In these systems, the benzotriazole unit is copolymerized with electron-rich donor molecules. The application of a voltage triggers redox (reduction-oxidation) reactions in the polymer, altering its electronic structure and, consequently, its light-absorbing properties. This change manifests as a visible color transition.

A series of carbazole-based donor-acceptor polymers were synthesized using 4,7-dibromo-2-hexyl-2H-benzotriazole as the acceptor unit. doaj.orgexpresspolymlett.com These polymers demonstrated distinct electro-optic properties, with their color in the neutral and oxidized states being influenced by the benzotriazole component. doaj.orgexpresspolymlett.com For instance, the polymer PCBN, derived from N-(2-ethylhexyl)carbazole and 2-hexyl-benzotriazole units, was found to have an optical band gap of 2.80 eV. expresspolymlett.com Another study focused on combining a hexyl-substituted benzotriazole with 2,5-di(2-thienyl)-1H-pyrrole units. metu.edu.tr An electrochromic device constructed from one such polymer exhibited a reversible color switch between red and blue states and showed excellent optical memory, highlighting the potential of these materials in practical applications. metu.edu.tr

Table 2: Electrochromic Properties of a Polymer Based on a Hexyl-Benzotriazole Derivative

This table outlines the performance of an electrochromic device utilizing a polymer containing a this compound derivative.

| Polymer System | Color in Neutral State | Color in Oxidized State | Key Performance Feature | Reference |

| Polymer of M2* | Red | Blue | Exceptional optical memory | metu.edu.tr |

*M2: 2-(6-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)hexyl)-4,7-di(thiophen-2-yl)-2H-benzo[d] nih.govresearchgate.netgreenchemicals.eutriazole

UV Absorbers and Stabilizers in Polymeric Matrices

Polymers are susceptible to degradation from exposure to ultraviolet (UV) radiation, which can lead to discoloration, cracking, and loss of mechanical integrity. mpi.eu Benzotriazole-type compounds are a prominent class of UV absorbers widely used to protect polymeric materials from such photodegradation. nih.govnih.govresearchgate.net They are incorporated into plastics, coatings, adhesives, and other organic substrates to enhance their durability and lifespan, particularly in outdoor applications. nih.govatamanchemicals.com

Mechanistic Understanding of UV Absorption and Energy Dissipation

The primary function of a UV absorber is to preferentially absorb damaging UV radiation and dissipate the absorbed energy through a harmless pathway, typically as heat. greenchemicals.eumpi.eu This prevents the UV energy from being absorbed by the polymer matrix, where it could initiate bond-scission and trigger radical degradation reactions. greenchemicals.eumpi.eu

For the widely used class of 2-(2-hydroxyphenyl)-2H-benzotriazoles, the protective mechanism involves an efficient and rapid excited-state intramolecular proton transfer (ESIPT). Upon absorbing a UV photon, a proton is transferred from the hydroxyl group to a nitrogen atom on the triazole ring. This tautomerization creates an excited-state species that rapidly returns to the ground state via non-radiative decay, releasing the energy as heat. The original, stable form of the molecule is then regenerated through a reverse proton transfer, ready to absorb another UV photon. This cyclical process allows a single molecule to dissipate large amounts of UV energy without undergoing degradation itself.

While this compound lacks the ortho-hydroxyl group necessary for the ESIPT mechanism, the benzotriazole core itself is a potent chromophore that strongly absorbs UV radiation. solubilityofthings.compsu.edu Its efficacy as a stabilizer relies on its ability to absorb UV light and dissipate the energy through other non-destructive photophysical pathways, such as internal conversion and vibrational relaxation, thereby shielding the host polymer from degradation.

Integration and Performance in Various Material Systems (e.g., coatings, plastics, adhesives)

Benzotriazole-based UV stabilizers are valued for their high efficiency, thermal stability, and compatibility with a broad range of material systems. atamanchemicals.com The hexyl group on this compound enhances its solubility and compatibility with organic polymers and reduces its volatility and migration out of the host material, which is crucial for long-term performance. atamanchemicals.com

These stabilizers are integrated into various matrices to prevent UV-induced damage such as yellowing, loss of gloss, and cracking. Their applications are extensive and cover numerous industries.

Table 3: Applications of Benzotriazole UV Stabilizers in Various Material Systems

This table provides examples of material systems where benzotriazole UV stabilizers, including derivatives like this compound, are used for protection against UV degradation.

| Material System | Specific Polymer Examples | Purpose of Integration |

| Plastics | Polycarbonates (PC), Polyesters (PET), Polyolefins (PE, PP), Polyvinyl Chloride (PVC), Polyamides (PA), Polymethyl Methacrylate (PMMA) | Prevents yellowing, cracking, and loss of physical properties; maintains optical clarity in transparent plastics. atamanchemicals.comperformanceadditives.usnih.gov |

| Coatings | Automotive clear coats, wood coatings, industrial finishes | Protects against gloss reduction, blistering, and color change; enhances weatherability and durability of the coating and substrate. nih.govatamanchemicals.com |

| Adhesives & Sealants | Various formulations | Enhances stability and prevents degradation upon exposure to UV light, ensuring long-term bond strength and integrity. nih.govatamanchemicals.commst.dk |

| Fibers | Polyester fibers, polyolefin fibers | Protects fibers and dyes from fading and degradation, especially in textiles for outdoor use. performanceadditives.us |

Chemical Reactivity and Reaction Mechanisms Involving 2 Hexyl 2h 1,2,3 Benzotriazole

Mechanistic Investigations of Functionalization Reactions on the Benzotriazole (B28993) Ring and Hexyl Side Chain

The chemical reactivity of 2-Hexyl-2H-1,2,3-benzotriazole allows for functionalization on both the aromatic benzotriazole ring system and, to a lesser extent, the hexyl side chain. The position of the hexyl group on the N-2 nitrogen atom influences the electronic properties and reactivity of the molecule compared to its 1H-isomer.

Functionalization of the Benzotriazole Ring: The benzene (B151609) portion of the benzotriazole ring can undergo electrophilic substitution reactions. A key example is the bromination of 2-hexyl-2H-benzo[d]1,2,3-triazole. The reaction with bromine can lead to the formation of 4,7-dibromo-2-hexyl-2H-benzo[d]1,2,3-triazole. mdpi.com This dibrominated derivative serves as a crucial monomer for subsequent polymerization reactions, such as Suzuki cross-coupling. mdpi.com The presence of the electron-withdrawing triazole moiety deactivates the benzene ring, but substitution is still possible, typically at the 4 and 7 positions. The functionalization of the 5- and 6-positions is also a strategy used to modulate the frontier orbital levels and oxidative stability of resulting polymers. mdpi.com

Functionalization of the Hexyl Side Chain: The hexyl side chain is generally unreactive, behaving as a typical saturated alkyl group. However, the methylene (B1212753) group (N-CH₂) adjacent to the triazole ring exhibits enhanced reactivity due to the influence of the heterocyclic system. While direct examples for the hexyl group are scarce, studies on similar α-benzotriazolylmethyl heteroaromatics show that this methylene group can be deprotonated using a strong base like butyllithium (B86547) (BuLi) to form a stabilized anion. lookchemmall.com This anion can then react with various electrophiles, allowing for the elongation and functionalization of the side chain. For instance, this methodology has been applied to introduce substituents onto the methylene carbon of 1-( partinchem.comresearchgate.netscientific.netoxadiazol-2-ylmethyl)-1H-benzotriazoles. lookchemmall.com This principle suggests that the α-methylene group of the hexyl chain in this compound could potentially be a site for targeted functionalization under specific basic conditions, although reactions further down the aliphatic chain are unlikely without employing more advanced C-H activation techniques.

Role of the Benzotriazole Moiety as a Synthetic Auxiliary in Organic Synthesis

The benzotriazole (Bt) group is a highly versatile tool in organic synthesis, prized for its stability, ease of introduction and removal, and its ability to activate molecules for various transformations. lookchemmall.com Although this compound itself is a specific derivative, the reactivity principles of the benzotriazole moiety are broadly applicable.

The key roles of the benzotriazole group in synthesis include:

Excellent Leaving Group: The benzotriazole anion is a superb leaving group, facilitating nucleophilic substitution reactions. scientific.netresearchgate.net This property is exploited in the "benzotriazole methodology," where a benzotriazolyl group is introduced into a molecule, activates it for reaction with a nucleophile, and is subsequently displaced. nih.gov

Activation of Carbonyl Groups: N-acylbenzotriazoles are stable, crystalline solids that serve as superior acylating agents for a wide range of nucleophiles, including amines, alcohols, and phenols. scientific.net They are particularly useful in peptide synthesis, where they can be used to form peptide bonds, often without significant racemization. scientific.netnih.gov For example, N-acyl benzotriazoles react with nitro compounds in the presence of B₂(OH)₄ to form amides in water. wikipedia.org

Synthesis of Heterocycles: Benzotriazole-mediated synthesis is a powerful method for constructing various heterocyclic ring systems that can be difficult to access otherwise. researchgate.netnih.govcapes.gov.br

Benzotriazole Ring Cleavage (BtRC): Under certain conditions, the benzotriazole ring itself can be cleaved. partinchem.comeverlight-uva.com This strategy can involve processes like Dimroth rearrangement, thermolysis, or reagent-supported ring opening. dtic.mil For example, Lewis-acid-mediated ring cleavage of N-acylbenzotriazoles can lead to the synthesis of 2-aryl benzoxazoles. dtic.mil This denitrogenative functionalization provides access to diverse and valuable molecular scaffolds. researchgate.net

The versatility of the benzotriazole moiety stems from its unique electronic properties; it can act as both an electron-donating and an electron-withdrawing group, and it can stabilize adjacent anions and radicals. scientific.netjiyichem.com These characteristics make it an ideal "synthetic auxiliary"—a group that facilitates a synthetic transformation and is then removed. lookchemmall.com

Elucidation of Polymerization Mechanisms and Chain Growth Control

This compound derivatives are important building blocks for the synthesis of conjugated polymers used in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). mdpi.commdpi.com The hexyl group is primarily incorporated to enhance the solubility and processability of the resulting polymers, which is crucial for forming uniform thin films. mdpi.com

The polymerization typically follows a donor-acceptor (D-A) approach, where the electron-deficient benzotriazole unit is copolymerized with an electron-rich monomer. This strategy allows for the tuning of the polymer's electronic properties, such as the HOMO/LUMO energy levels and the optical band gap. mdpi.combohrium.com

Two primary polymerization mechanisms involving 2-hexyl-benzotriazole monomers are:

Suzuki Cross-Coupling Polycondensation: This is a widely used method for forming C-C bonds. A di-halogenated benzotriazole monomer, such as 4,7-dibromo-2-hexyl-2H-benzo[d]1,2,3-triazole, is reacted with a di-boronic acid or ester derivative of a donor monomer (e.g., fluorene (B118485) or benzodithiophene) in the presence of a palladium catalyst and a base. mdpi.com The reaction proceeds via the standard Suzuki catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to grow the polymer chain.

Direct C-H Cross-Coupling Polycondensation: This method offers a more atom-economical route by avoiding the pre-functionalization of one of the monomers with organometallic reagents (like boronic esters). For example, 5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole can be directly polymerized with thiophene (B33073) derivatives. The reaction is catalyzed by a palladium complex, often with additives like pivalic acid (PivOH) and an oxidant like silver carbonate (Ag₂CO₃). The mechanism involves a concerted metalation-deprotonation or oxidative addition pathway to activate the C-H bonds for cross-coupling.

Chain Growth Control: Control over the polymer's molecular weight and polydispersity in these step-growth polymerizations is achieved by carefully managing the reaction conditions. Key factors include:

Stoichiometry: Precise 1:1 stoichiometry of the two monomers is critical for achieving high molecular weight.

Catalyst System: The choice and loading of the palladium catalyst and ligands influence the reaction rate and can help suppress side reactions.

Reaction Time and Temperature: These parameters are optimized to ensure complete reaction while minimizing degradation or side reactions.

End-capping: In some cases, a monofunctional reagent is added at the end of the polymerization to cap the polymer chains, which can improve the stability of the final polymer. bohrium.com

The structure of the monomers, including the position of the hexyl group and other substituents on the benzotriazole ring, significantly impacts the final polymer's properties, such as its solubility, molecular packing, and electronic characteristics. mdpi.comijariie.com

Stability and Degradation Mechanisms under Various Chemical Conditions

This compound is a derivative of a class of compounds known for their high thermal stability and resistance to chemical degradation, which is why they are frequently used as UV stabilizers in polymers and other materials. nih.govatamankimya.com

Thermal Stability: Benzotriazole and its derivatives are generally thermally stable. researchgate.net Studies on various benzotriazole derivatives show they often have high melting points and decompose at temperatures well above 200°C. nih.govjocpr.com For example, some nitro-substituted benzotriazoles are stable up to temperatures of 274°C or higher. dtic.mil The inherent stability is attributed to the aromatic nature of the fused ring system. nih.gov The addition of an alkyl chain like hexyl does not significantly diminish this core stability, although it lowers the melting point compared to the unsubstituted parent compound.

Chemical Stability and Degradation: Benzotriazole-based UV absorbers (BUVs), a class to which phenolic derivatives of this compound belong, are designed to be photochemically stable. Their primary function is to absorb harmful UV radiation and dissipate the energy as harmless heat, a process facilitated by intramolecular hydrogen bonds in phenolic derivatives. partinchem.comatamankimya.com

However, they are not completely inert and can degrade under specific environmental conditions:

Photodegradation: While direct photodegradation of BUVs is often inefficient due to the rapid, non-destructive de-excitation pathway, their degradation can be accelerated by other substances. researchgate.net In aquatic environments, chromophoric dissolved organic matter can act as a photosensitizer, leading to indirect photodegradation. researchgate.net Studies have shown that the degradation is primarily caused by higher energy UV light (<350 nm). researchgate.netcapes.gov.br The degradation mechanism can involve the oxidation of the alkyl side chains on the phenol (B47542) moiety, while the benzotriazole ring itself often remains intact. researchgate.net

Chemical Oxidation: Advanced oxidation processes can degrade benzotriazoles. For example, reaction with peracetic acid in the presence of metal ions like Fe²⁺ or Co²⁺ can lead to the oxidation of various BUVs. The degradation primarily targets the substituents and side chains on the phenolic ring system rather than the more resilient benzotriazole core. researchgate.netnih.gov

Biodegradation: Benzotriazoles are generally resistant to biodegradation and are considered persistent organic pollutants. wikipedia.org Tests for ready biodegradability on several phenolic benzotriazoles show very low to no mineralization over 28 days. nih.gov This persistence is a concern as it can lead to their accumulation in the environment.

Environmental Occurrence, Fate, and Degradation Pathways of 2 Hexyl 2h 1,2,3 Benzotriazole

Environmental Detection and Prevalence of Benzotriazole (B28993) Derivatives

Benzotriazole and its derivatives are recognized as ubiquitous environmental contaminants due to their extensive use as corrosion inhibitors in products such as antifreeze, aircraft deicing fluids, and dishwasher detergents. rsc.orgacs.orgk-state.eduk-state.eduresearchgate.netgsconlinepress.com Their high water solubility and resistance to complete removal in wastewater treatment plants (WWTPs) lead to their widespread detection in aquatic environments. nih.gov

While specific monitoring data for 2-Hexyl-2H-1,2,3-benzotriazole is not widely available, studies on the parent compound, 1H-Benzotriazole (BTA), and its methylated analogs like tolyltriazole (B104456) (TT), provide insight into the environmental prevalence of this class of chemicals. For instance, a study of municipal wastewater effluents in Switzerland detected BTA and TT concentrations ranging from under 10 to 100 µg/L. nih.gov Subsequent monitoring of the receiving water body, the Glatt River, found BTA concentrations between 636 and 3,690 ng/L and TT concentrations from 122 to 628 ng/L. nih.gov The presence of these compounds is not limited to surface waters; a survey in the United Kingdom detected BTA in all analyzed tap water samples at concentrations ranging from 0.6 to 79.4 ng/L, with tolyltriazole also being frequently detected. acs.org These findings underscore the persistence and mobility of the benzotriazole scaffold in aquatic systems, suggesting that N-alkylated derivatives like this compound may also be present in environments impacted by industrial and municipal discharge.

| Compound | Sample Matrix | Location | Concentration Range | Reference |

|---|---|---|---|---|

| Benzotriazole (BTA) | Municipal Wastewater Effluent | Switzerland | <10 - 100 µg/L | nih.gov |

| Tolyltriazole (TT) | Municipal Wastewater Effluent | Switzerland | <10 - 100 µg/L | nih.gov |

| Benzotriazole (BTA) | River Water (Glatt River) | Switzerland | 636 - 3,690 ng/L | nih.gov |

| Tolyltriazole (TT) | River Water (Glatt River) | Switzerland | 122 - 628 ng/L | nih.gov |

| Benzotriazole (BTA) | Tap Water | United Kingdom | 0.6 - 79.4 ng/L | acs.org |

| Tolyltriazole (TT) | Tap Water | United Kingdom | <0.5 - 69.8 ng/L | acs.org |

Abiotic Degradation Processes in Environmental Compartments

The abiotic degradation of this compound is primarily dictated by photochemical reactions, as the core structure is largely resistant to other non-biological processes like hydrolysis.

Photodegradation Mechanisms under UV Irradiation

The benzotriazole ring system is inherently capable of absorbing ultraviolet (UV) light. gsconlinepress.com While the parent 1H-Benzotriazole is relatively stable against direct photolysis, it can be slowly decomposed by UV irradiation in aqueous solutions. nih.gov The rate of this photodegradation is significantly influenced by environmental factors such as pH, with removal rates decreasing as pH increases from acidic to alkaline conditions. researchgate.net

The process can be accelerated by the presence of photosensitizers, such as titanium dioxide (TiO₂) or natural chromophoric dissolved organic matter like humic acids. researchgate.netresearchgate.netcsic.es Photocatalytic decomposition in the presence of TiO₂ can generate various transformation products, including hydroxylated and alkylated derivatives, indicating that the core benzotriazole structure is susceptible to cleavage and rearrangement under these conditions. researchgate.net It is therefore expected that the benzotriazole moiety of this compound would undergo similar UV-mediated degradation, particularly in sunlit surface waters containing natural photosensitizing substances.

Biotic Degradation Pathways

The biodegradation of this compound involves two distinct considerations: the degradation of the persistent benzotriazole core and the metabolism of the more labile hexyl side chain.

Microbial Degradation of the Benzotriazole Moiety

The benzotriazole ring is generally considered to be recalcitrant to microbial degradation. k-state.eduk-state.edunih.gov However, biotransformation can occur, albeit often slowly, with reported half-lives ranging from several days to over a year depending on the specific derivative and the environmental conditions. capes.gov.brresearchgate.net Aerobic conditions are generally more conducive to the breakdown of benzotriazole and its methylated derivatives compared to anaerobic conditions. capes.gov.brresearchgate.net

A primary initial step in the aerobic biotransformation of the benzotriazole core is hydroxylation of the benzene (B151609) ring. nih.gov Studies using activated sludge have identified 4-hydroxy-1H-benzotriazole and 5-hydroxy-1H-benzotriazole as major transformation products of 1H-Benzotriazole. nih.govacs.org This hydroxylation reaction, mediated by microbial monooxygenase enzymes, is a critical step that increases the polarity of the molecule and can facilitate further degradation. Other biotransformation reactions, such as alkylation, have also been observed. nih.govacs.org

Biodegradation of the Hexyl Side Chain

While specific studies on the biodegradation of the hexyl side chain of this compound are not available, established biochemical principles and degradation models for similar compounds provide a likely pathway. nih.govchemycal.com The degradation of alkyl side chains on aromatic compounds is a well-known microbial process.

The most probable pathway for the hexyl group is initiated by a terminal oxidation reaction, catalyzed by a monooxygenase enzyme, which converts the terminal methyl group into a primary alcohol. This alcohol is subsequently oxidized to an aldehyde and then to a carboxylic acid, forming 6-(2H-1,2,3-benzotriazol-2-yl)hexanoic acid. This resulting fatty acid can then enter the beta-oxidation pathway. Through successive rounds of beta-oxidation, the alkyl chain is shortened by two carbon units at a time, releasing acetyl-CoA, which can then be funneled into the central metabolism of the microorganism. This process would continue until the side chain is completely mineralized or until steric hindrance from the benzotriazole ring prevents further enzymatic action.

Environmental Mobility, Transport, and Distribution in Soil, Water, and Air

The environmental mobility, transport, and distribution of this compound are governed by its physicochemical properties, which dictate its partitioning between soil, water, and air. While specific experimental data for this particular compound is limited, its behavior can be inferred from the properties of the parent compound, 1H-benzotriazole, and the known effects of alkyl substitution on environmental fate. The addition of a hexyl group is expected to significantly increase its lipophilicity (fat-solubility) and reduce its water solubility compared to the parent benzotriazole.

Mobility and Transport in Soil

A higher log Kow value suggests a stronger tendency to adsorb to the organic fraction of soil and sediment. This is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For the parent 1H-benzotriazole, Koc values have been reported to range from 10 to 500 L/kg, indicating very high to moderate mobility in soil. nih.gov However, due to the increased hydrophobicity from the hexyl group, this compound is expected to have a much higher Koc value, leading to lower mobility. Consequently, it is more likely to be retained in the topsoil layers and less likely to leach into groundwater compared to its non-alkylated counterpart. Sorption is a primary factor limiting its transport through the soil column.

Table 1: Physicochemical Properties of 1H-Benzotriazole for Comparison

| Property | Value | Reference |

|---|---|---|

| Water Solubility | 19,800 mg/L at 25°C | nih.gov |

| log Kow | 1.44 | nih.gov |

| Koc | 10 - 500 L/kg | nih.gov |

| Vapor Pressure | <0.01 kPa at 25°C | nih.gov |

This table presents data for the parent compound, 1H-benzotriazole, to provide a baseline for understanding the likely properties of its hexyl-substituted derivative.

Distribution in Water

The presence and distribution of this compound in the aquatic environment are influenced by its solubility and its tendency to partition to suspended particulate matter and sediment. The alkyl substitution makes 2-alkyl substituted benzotriazoles less soluble in water compared to the parent benzotriazole. epa.gov While 1H-benzotriazole is fairly water-soluble, the hexyl derivative will have significantly lower solubility. epa.govwikipedia.org

Once in an aquatic system, due to its expected high lipophilicity, this compound will preferentially partition from the water column to suspended solids and bed sediments, especially those with high organic carbon content. This reduces its concentration in the dissolved phase but leads to its accumulation in the solid phases of the aquatic environment. Studies on other lipophilic benzotriazole derivatives, such as certain UV stabilizers, have shown that they are frequently detected in sediment and suspended particulate matter. researchgate.net This suggests a similar distribution pattern for this compound, with rivers and lakes acting as sinks where the compound can accumulate in the sediment over time.

Transport in Air

The potential for long-range atmospheric transport of this compound is considered to be low. This is due to its expected low vapor pressure. The parent compound, 1H-benzotriazole, already has a low vapor pressure, and the addition of a hexyl group will further decrease it, reducing its volatility. nih.gov Therefore, significant partitioning into the gas phase from soil or water surfaces is not anticipated.

While some benzotriazoles have been detected in the atmosphere, this is often associated with their use in applications like aircraft de-icing fluids which can lead to aerosol formation. wikipedia.org For a compound like this compound, which is not typically used in such applications, atmospheric transport is not considered a primary distribution pathway. If it does enter the atmosphere, it is more likely to be associated with particulate matter rather than existing in the vapor phase. These particles can then be removed from the atmosphere via wet or dry deposition.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1H-benzotriazole |

Q & A

Q. What are the standard synthetic routes for 2-Hexyl-2H-1,2,3-benzotriazole, and how can reaction efficiency be monitored?

The compound is typically synthesized via alkylation of benzotriazole with hexyl halides or through metal-catalyzed coupling reactions. Condensation reactions under inert atmospheres (e.g., N₂ or Ar) are common to minimize side reactions . Thin-layer chromatography (TLC) is recommended for real-time monitoring of reaction progress, with Rf values calibrated against known standards. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields (≥70%) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Nuclear magnetic resonance (¹H/¹³C NMR) and infrared (IR) spectroscopy are essential. Key NMR signals include the hexyl chain protons (δ 0.8–1.5 ppm) and benzotriazole aromatic protons (δ 7.2–8.1 ppm). IR peaks at ~1450 cm⁻¹ (C=N stretching) and ~3100 cm⁻¹ (aromatic C-H) confirm the heterocyclic core . Mass spectrometry (ESI-MS or EI-MS) provides molecular ion validation (expected m/z: ~231.3 g/mol) .

Q. What are the primary applications of this compound in materials science?